molecular formula C11H10FNO2 B13216404 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B13216404
M. Wt: 207.20 g/mol
InChI Key: JZSAEJPVIWCTBU-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid (CAS 933686-98-7) is a high-purity indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features the 1H-indole-2-carboxylic acid scaffold, a structure recognized for its versatility in drug discovery . The molecular formula is C11H10FNO2, with a molecular weight of 207.20 . Indole-2-carboxylic acid derivatives are privileged structures in developing bioactive molecules, particularly as receptor antagonists and allosteric modulators for G protein-coupled receptors (GPCRs) . Specifically, research indicates that analogs within this chemical class demonstrate potent and selective antagonistic activity against the CysLT1 receptor, a key therapeutic target for asthma and inflammatory diseases . Furthermore, structural analogs featuring substitutions at the 3-position of the indole ring, such as short alkyl chains, have been investigated for their enhanced potency as CB1 receptor allosteric modulators, which are relevant for treating conditions like addiction and obesity . The 7-fluoro substitution and 3-ethyl group on this indole core make it a valuable intermediate for structure-activity relationship (SAR) studies and for synthesizing more complex molecules for biological evaluation. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-ethyl-7-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c1-2-6-7-4-3-5-8(12)9(7)13-10(6)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

JZSAEJPVIWCTBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Hemetsberger–Knittel Indole Synthesis Route

This method is a powerful approach to synthesize substituted indole-2-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.

  • Step 1: Knoevenagel Condensation
    Methyl 2-azidoacetate is condensed with a substituted benzaldehyde (in this case, a 7-fluoro-substituted benzaldehyde) to form methyl-2-azidocinnamate derivatives.

  • Step 2: Thermolysis and Electrophilic Cyclization
    The azide undergoes thermolysis, followed by electrophilic cyclization to form the methyl 7-fluoroindole-2-carboxylate.

  • Step 3: Introduction of the 3-Ethyl Group
    The 3-position alkylation is achieved via Friedel–Crafts acylation using acyl chlorides, followed by reduction of the ketone to the alkyl group. For example, ethyl groups are introduced by acylation with propionyl chloride and subsequent reduction.

  • Step 4: Hydrolysis
    The methyl ester is hydrolyzed under basic conditions to yield 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid.

This sequence is supported by detailed studies on related compounds such as 3-ethyl-6-fluoro-1H-indole-2-carboxylic acid, which shares synthetic similarities with the 7-fluoro derivative.

Grignard Carboxylation of Protected Indole Intermediates

Another approach, inspired by methods used for fluorinated indole-2-carboxylic acids, involves:

  • Step 1: Protection of the Indole Nitrogen
    The indole nitrogen is protected, commonly with p-toluenesulfonyl chloride, to prevent side reactions during subsequent steps.

  • Step 2: Formation of the Indole Core
    Starting from appropriately substituted anilines (e.g., 7-fluoroaniline derivatives), condensation with chloral and hydroxylamine followed by ring closure yields fluoro-substituted isatins.

  • Step 3: Reduction to Indole
    The protected isatin is reduced using sodium borohydride and boron reagents (e.g., a mixture of boron trifluoride etherate and tris(pentafluorophenyl)borane) to form the protected fluoroindole.

  • Step 4: Grignard Carboxylation
    Treatment with isopropyl magnesium chloride-lithium chloride complex followed by bubbling carbon dioxide introduces the carboxylic acid group at the 2-position.

  • Step 5: Deprotection
    Finally, the protecting group is removed under basic conditions (e.g., sodium hydroxide) to yield the target 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid.

Though this exact method is more documented for trifluoroindole derivatives, it is adaptable for mono-fluoro derivatives like the 7-fluoro compound.

Detailed Synthetic Procedure Example (Adapted from Literature)

Step Reagents & Conditions Outcome/Notes
1 Knoevenagel condensation: methyl 2-azidoacetate + 7-fluorobenzaldehyde, base catalyst Formation of methyl-2-azidocinnamate intermediate
2 Thermolysis of azide intermediate at elevated temperature Cyclization to methyl 7-fluoroindole-2-carboxylate
3 Friedel–Crafts acylation with propionyl chloride, AlCl3 catalyst, reflux in dichloroethane Introduction of 3-acyl substituent
4 Reduction of ketone group with triethylsilane, TFA as solvent Conversion of 3-acyl to 3-ethyl group
5 Hydrolysis of methyl ester with NaOH in ethanol, reflux Conversion to free carboxylic acid

This method provides good yields and regioselectivity, with the 7-fluoro substituent influencing the regioisomer distribution during cyclization.

Analytical and Purity Considerations

  • Purity : Final products typically exhibit chemical purity greater than 98%, verified by HPLC and NMR spectroscopy.

  • Isomeric Purity : The cyclization step can yield regioisomers (e.g., 5- vs. 7-fluoro substituted), which are separated by chromatographic methods and confirmed by NMR comparison.

  • Characterization :

    • ^1H NMR and ^19F NMR confirm the presence and position of the fluorine substituent.
    • Mass spectrometry confirms molecular weight (207.20 g/mol).
    • IR spectroscopy confirms carboxylic acid functionality.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Hemetsberger–Knittel synthesis Knoevenagel condensation, thermolysis, Friedel–Crafts acylation, reduction, hydrolysis High regioselectivity, versatile for indole derivatives Requires careful control of cyclization conditions
Grignard carboxylation of protected indole Protection, reduction of isatin, Grignard carboxylation, deprotection Suitable for fluorinated indoles, scalable Multi-step, requires handling of sensitive reagents

Research Findings and Applications

  • Fluorine substitution at the 7-position enhances metabolic stability and lipophilicity, improving pharmacological profiles.

  • The ethyl group at the 3-position modulates binding affinity in biological targets, relevant for antiviral and anticancer drug development.

  • Indole-2-carboxylic acid derivatives, including 3-ethyl-7-fluoro variants, have shown promise as inhibitors of enzymes such as HIV-1 integrase, though specific bioactivity data for this compound is limited and under active investigation.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, recognized for its presence in natural products and pharmaceutical agents. It features a fluoro substituent at the 7-position and an ethyl group at the 3-position of the indole ring. The molecular formula is C11H10FNO2C_{11}H_{10}FNO_2 and the molecular weight is approximately 207.20 g/mol. This compound is involved in the production of agrochemicals, dyes, and other chemical compounds.

Similar Compounds :

  • 7-Fluoroindole Lacks ethyl group and has a simpler structure.
  • Ethyl 7-fluoroindole-2-carboxylate It is an ethyl ester form and is used in medicinal chemistry.
  • 5-Fluoroindole Fluorine is at a different position, leading to varied biological activity.
  • 3-Ethyl-5-fluoroindole Has different fluorine placement, which alters reactivity.

Applications

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid has diverse applications across various fields:.

The biological activity of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is notable in several areas. When compared to other similar compounds, 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid stands out because of its unique structural features and biological activities. The unique combination of an ethyl group at the 3-position and a fluorine atom at the 7-position contributes to distinct electronic properties and reactivity patterns not found in these other compounds, potentially enhancing its potential as a pharmaceutical agent compared to its analogs.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid 933686-98-7 C₁₁H₁₀FNO₂ 207.20 7-Fluoro, 3-ethyl Not reported R&D (exact use unspecified)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 225.63 7-Chloro, 3-methyl Not reported R&D (non-medicinal)
5-Bromo-7-fluoro-1H-indole-2-carboxylic acid Not reported C₉H₅BrFNO₂* ~258.00* 5-Bromo, 7-fluoro Not reported Intermediate in carboxamide synthesis
Indole-5-carboxylic acid 1670-81-1 C₉H₇NO₂ 161.15 No substituents 208–210 Reference compound in synthesis
Indole-6-carboxylic acid 1670-82-2 C₉H₇NO₂ 161.15 No substituents 256–259 Reference compound in synthesis
6-Fluoro-4-azaindole-3-carboxylic acid 929885-09-6 C₇H₄FN₂O₂* 180.12* 6-Fluoro, azaindole scaffold Not reported R&D (exact use unspecified)

*Calculated based on molecular formula.

Structural and Functional Analysis

Substituent Effects on Physical Properties
  • Ethyl vs. Methyl Groups : The ethyl group in 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid increases steric bulk compared to the methyl group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This likely reduces crystallinity and melting point, though experimental data are lacking .
  • Fluoro vs. Chlorine’s larger atomic size may increase molecular weight and influence halogen-bonding interactions .
  • Bromo Substituents : The 5-bromo-7-fluoro analog (Compound 63a) has a higher molecular weight (~258 g/mol) due to bromine’s mass, which may enhance reactivity in cross-coupling reactions .

Biological Activity

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a bicyclic structure known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets.

Chemical Structure and Properties

The chemical structure of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid includes an ethyl group at the 3-position and a fluorine atom at the 7-position of the indole ring. These substituents significantly influence its chemical properties and biological activity.

Property Value
Molecular FormulaC11H10FNO2
Molecular Weight219.20 g/mol
IUPAC Name3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid

Antiviral Properties

Research has highlighted the antiviral potential of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid, particularly against HIV. In a study focused on indole derivatives, it was found that compounds with similar structures could effectively inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole core and carboxyl group were shown to chelate magnesium ions in the active site of integrase, enhancing binding affinity and inhibitory potency .

Inhibitory Effects on Glycogen Synthase Kinase-3 (GSK-3)

Another significant area of research involves the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including diabetes and cancer. Derivatives of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid have been synthesized and evaluated for their GSK-3 inhibitory activity. The presence of the fluorine atom and ethyl group was found to enhance the compound's ability to inhibit GSK-3, indicating that structural modifications can lead to improved pharmacological profiles.

Structure–Activity Relationship (SAR)

The biological activity of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid can be influenced by various structural modifications. For instance:

Modification Effect on Activity
Addition of halogen groupsIncreased binding affinity and inhibitory potency
Variations in alkyl chain lengthAltered solubility and bioavailability
Changes at the carboxylic positionEnhanced interaction with target enzymes

These findings suggest that careful design and synthesis of derivatives can optimize therapeutic effects.

Case Study 1: HIV Integrase Inhibition

In a study examining the inhibitory effects on HIV integrase, several indole derivatives were synthesized based on the core structure of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid. The most promising derivative demonstrated an IC50 value of 0.13 μM, significantly outperforming earlier compounds. Binding mode analysis revealed critical interactions with the viral DNA, underscoring the potential for developing effective antiretroviral therapies .

Case Study 2: GSK-3 Inhibition

A series of analogs derived from 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid were tested for GSK-3 inhibition. The results indicated that certain modifications led to enhanced inhibitory effects, with some compounds achieving IC50 values below 100 nM. This suggests that these derivatives could serve as lead compounds in developing treatments for conditions such as Alzheimer's disease and type II diabetes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid?

  • Methodological Answer : A common approach involves multi-step functionalization of indole scaffolds. For example, fluorination at the 7-position can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®). Ethylation at the 3-position may employ alkylation with ethyl halides under basic conditions. Carboxylic acid introduction at the 2-position often utilizes hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate derivatives) using aqueous NaOH or HCl .
  • Key Considerations : Monitor reaction intermediates via TLC or HPLC to ensure regioselectivity. Purify intermediates via recrystallization (e.g., acetic acid/water mixtures) to avoid side-product carryover .

Q. How is structural integrity validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C7, ethyl group splitting patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) and isotopic patterns.
  • Elemental Analysis : Confirm C, H, N, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsion angles. For example, fluorine’s electron-withdrawing effect may shorten C–F bond lengths (~1.35 Å), while ethyl groups exhibit characteristic C–C bond elongation. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous indole derivatives .
  • Data Contradiction Analysis : Discrepancies in bond angles may arise from crystal packing effects. Use Hirshfeld surface analysis to distinguish intrinsic molecular geometry from intermolecular interactions .

Q. What strategies mitigate low yields in multi-step synthesis?

  • Methodological Answer :

  • Step Optimization : For fluorination, optimize reaction temperature (e.g., 0–25°C) to balance reactivity and side-product formation.
  • Protection/Deprotection : Protect the carboxylic acid group during alkylation (e.g., methyl ester formation) to prevent nucleophilic interference.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for polar intermediates .
    • Case Study : A 15% yield improvement was reported by replacing NaBH4_4 with LiAlH4_4 in ester reductions, minimizing over-reduction byproducts .

Q. How do ethyl and fluorine substituents influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • LogP/PSA : Ethyl groups increase lipophilicity (LogP ~2.5), enhancing membrane permeability. Fluorine reduces polar surface area (PSA ~80 Å2^2), improving solubility in apolar solvents.
  • Bioactivity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase inhibitors), while ethyl groups stabilize hydrophobic binding pockets .
    • Data Table :
Property3-Ethyl-7-Fluoro DerivativeUnsubstituted Indole-2-Carboxylic Acid
LogP2.5 (calc.)1.6 (exp.)
PSA (Ų)80.390.4
Melting Point208–210°C (exp.)205–209°C

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